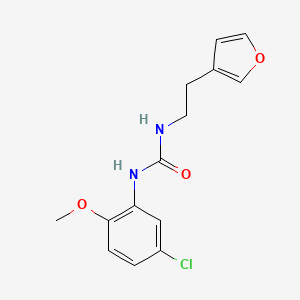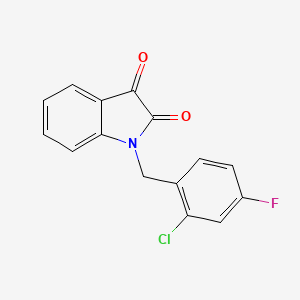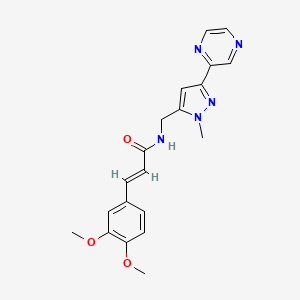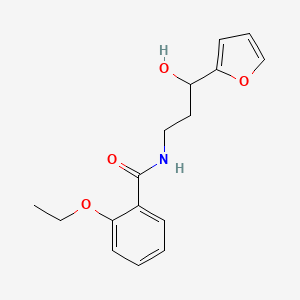![molecular formula C25H26N4O3S B2468989 2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1024479-78-4](/img/structure/B2468989.png)
2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-5-{[1-(morpholin-4-ylcarbonyl)propyl]thio}imidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O3S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery
One-Pot Synthesis of Quinazolinone Derivatives : A method has been described for the synthesis of quinazolinone derivatives, such as 2-thioxoquinazolinones and imidazo[1,2-c]quinazolin-5-amines, starting from nitro-compounds. This approach features an easy access to the target quinazolinone derivatives, making it suitable for library synthesis in drug discovery efforts (Dou, Wang, & Shi, 2009).
Anticancer Activity : A quinazoline derivative demonstrated anticancer activity by acting cytotoxically on the HeLa tumor cell line, indicating its potential as a cancer therapeutic agent. The study also explored the interaction of this compound with calf thymus DNA, adding to its potential in scientific research applications (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Chemical Synthesis and Biological Activity
Synthesis of Benzodiazepine Receptor Ligands : Research on 2-Arylimidazo[4,5-c]quinolines and analogous fused imidazopyridines, evaluated as benzodiazepine receptor ligands, highlights the influence of the compound structure on binding affinity and in vivo activity, indicating its utility in designing therapeutic candidates for treating symptoms of senile dementia (Takada et al., 1996).
Anticancer and Antimicrobial Properties : Synthesis of novel quinazolinone derivatives incorporating the compound of interest has led to the discovery of compounds with significant anticancer activities. This research underscores the compound's utility in generating new molecules with potential therapeutic benefits (Nowak et al., 2014).
Molecular Properties and Synthesis Techniques
Fluorescent Brighteners Synthesis : The compound is involved in the synthesis of fluorescent brighteners, showing the relationship between electronic distribution and fluorescence quantum efficiency. This application demonstrates its role in developing materials with potential use in enhancing the brightness of fabrics (Patil et al., 2020).
Synthetic Approaches to Heterocyclic Compounds : Research has focused on the use of this compound in creating a variety of heterocyclic compounds, such as benzimidazoles and thiadiazoles, which are explored for their potential as diuretic agents and for their antibacterial activity. These studies indicate the compound's versatility in synthesizing a wide range of biologically active molecules (Elenich, Bhasker, Ramesh, Rafeeq, & Reddy, 2021).
Eigenschaften
IUPAC Name |
2-benzyl-5-(1-morpholin-4-yl-1-oxobutan-2-yl)sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3S/c1-2-21(24(31)28-12-14-32-15-13-28)33-25-27-19-11-7-6-10-18(19)22-26-20(23(30)29(22)25)16-17-8-4-3-5-9-17/h3-11,20-21H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHGKUNRKPBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Tert-butyl)phenyl]-2-piperidylethylamine](/img/structure/B2468909.png)
![6-[(4-Chlorobenzyl)thio]-3-methyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2468912.png)

![N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]biphenyl-4-sulfonamide](/img/structure/B2468917.png)
![(2-chloropyridin-3-yl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2468918.png)

![1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(pyrrolidine-1-carbonyl)piperidine](/img/structure/B2468922.png)

![5-bromo-1-(2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B2468924.png)
![2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine](/img/structure/B2468925.png)

